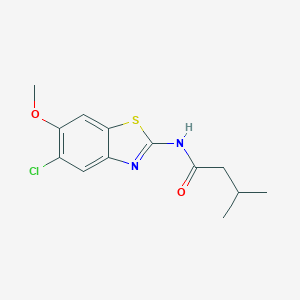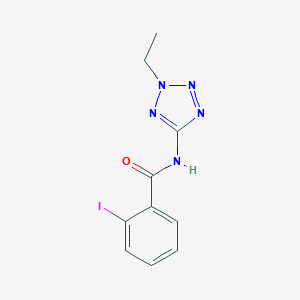![molecular formula C16H19N3O4 B244592 N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide, also known as furamidine or DB75, is a synthetic compound that has been extensively studied for its potential use as an antiprotozoal agent. It was first synthesized in the 1970s and has since been investigated for its activity against various parasitic organisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. In
作用機序
The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide is not well understood, but it is believed to involve the inhibition of DNA synthesis in the target organism. Furamidine has been shown to bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This mechanism of action is similar to that of other DNA-binding agents, such as the antitumor drug doxorubicin.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects. In addition to its activity against parasitic organisms, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the activity of various enzymes, including topoisomerase and RNA polymerase.
実験室実験の利点と制限
Furamidine has a number of advantages and limitations for use in lab experiments. One advantage is its broad-spectrum activity against various parasitic organisms, making it a potentially useful tool for investigating the biology of these organisms. However, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has a relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are a number of future directions for research on N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide. One area of interest is the development of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide derivatives with improved activity and selectivity against specific parasitic organisms. Another area of interest is the investigation of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide's potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. In addition, further studies are needed to fully understand the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide and its potential for use in the treatment of parasitic diseases.
合成法
Furamidine can be synthesized via a multistep process that involves the condensation of 4-(diethylamino)-2-methylphenol with 5-nitro-2-furaldehyde. The resulting product is then subjected to various purification steps, including recrystallization and column chromatography, to obtain pure N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide. The synthesis of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been well-established in the literature, and various modifications to the procedure have been reported to improve the yield and purity of the compound.
科学的研究の応用
Furamidine has been extensively studied for its potential use as an antiprotozoal agent. It has been shown to be active against various parasitic organisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. Furamidine has been shown to inhibit the growth of these organisms both in vitro and in vivo, and has been investigated as a potential treatment for diseases such as African sleeping sickness, malaria, and leishmaniasis. In addition, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential use as an antiviral agent, with promising results against viruses such as HIV and hepatitis C.
特性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H19N3O4/c1-4-18(5-2)12-6-7-13(11(3)10-12)17-16(20)14-8-9-15(23-14)19(21)22/h6-10H,4-5H2,1-3H3,(H,17,20) |
InChIキー |
HQRPZJRFYHMNFI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)


![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
